ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole precursors. One common method involves the reaction of 4-methoxyindole with acetic anhydride to form the acetylated indole derivative. This intermediate is then reacted with thiazole-5-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or thiazole rings .
Scientific Research Applications
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiazole ring may contribute to the compound’s binding affinity and specificity. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methylthiazole-5-carboxylate: Similar structure but with different substituents on the thiazole ring.
4-Methoxyindole-3-acetic acid: Contains the indole moiety but lacks the thiazole ring.
Thiazole-5-carboxylic acid derivatives: Similar thiazole ring but different substituents.
Uniqueness
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of an indole moiety, a thiazole ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-4-25-17(23)16-11(2)19-18(26-16)20-15(22)10-21-9-8-12-13(21)6-5-7-14(12)24-3/h5-9H,4,10H2,1-3H3,(H,19,20,22) |
InChI Key |
IMSLOGIRWCNNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC)C |
Origin of Product |
United States |
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